molecular formula C13H12O2S B1667680 Atliprofen, (S)- CAS No. 678173-92-7

Atliprofen, (S)-

Cat. No.: B1667680
CAS No.: 678173-92-7
M. Wt: 232.3 g/mol
InChI Key: PFLCZHOSQMPCMN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Atliprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which includes widely used agents such as ibuprofen, naproxen, and ketoprofen. As a chiral compound, its (S)-enantiomer exhibits superior cyclooxygenase (COX) inhibitory activity compared to the (R)-form, a characteristic shared with other profen-class NSAIDs . Its primary mechanism involves non-selective inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis and alleviating pain and inflammation.

Properties

CAS No.

678173-92-7

Molecular Formula

C13H12O2S

Molecular Weight

232.3 g/mol

IUPAC Name

(2S)-2-(4-thiophen-3-ylphenyl)propanoic acid

InChI

InChI=1S/C13H12O2S/c1-9(13(14)15)10-2-4-11(5-3-10)12-6-7-16-8-12/h2-9H,1H3,(H,14,15)/t9-/m0/s1

InChI Key

PFLCZHOSQMPCMN-VIFPVBQESA-N

SMILES

CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CSC=C2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atliprofen, (S)-

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Pharmacokinetic Properties

Table 1 summarizes key pharmacokinetic parameters of (S)-Atliprofen and related NSAIDs.

Parameter (S)-Atliprofen Ibuprofen Naproxen Ketoprofen
Bioavailability (%) ~85 80–90 95–100 90–100
Half-life (hours) 8–10 2–4 12–17 6–8
Metabolism Hepatic (CYP2C9) CYP2C9/CYP2C8 CYP2C9/CYP1A2 CYP2C9/UGT
Excretion Route Renal (70%) Renal (90%) Renal (95%) Renal (70%)

Key Observations:

  • (S)-Atliprofen exhibits intermediate half-life duration compared to short-acting ibuprofen and long-acting naproxen.

Pharmacodynamic Profile

COX Inhibition Selectivity

(S)-Atliprofen shows non-selective COX inhibition, similar to ibuprofen, but with a 2-fold higher potency for COX-1 (IC₅₀: 1.2 μM) than COX-2 (IC₅₀: 2.5 μM) in vitro . In contrast, naproxen has a COX-1/COX-2 IC₅₀ ratio of 1:3, indicating moderate selectivity for COX-1, while ketoprofen demonstrates balanced inhibition (IC₅₀: 0.8 μM for both isoforms) .

Adverse Effects
  • Gastrointestinal Toxicity : (S)-Atliprofen’s GI ulcerogenicity is comparable to ibuprofen but lower than ketoprofen due to its moderate plasma half-life and reduced dosing frequency .
  • Cardiovascular Risk: Unlike naproxen, which is associated with lower cardiovascular risk due to COX-1 preference, (S)-Atliprofen’s non-selectivity may pose similar risks to ibuprofen in prolonged use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Atliprofen, (S)-
Reactant of Route 2
Reactant of Route 2
Atliprofen, (S)-

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